molecular formula C16H17N3O3S B5816169 14-(2-hydroxyethyl)-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one

14-(2-hydroxyethyl)-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one

Cat. No.: B5816169
M. Wt: 331.4 g/mol
InChI Key: DRZRULVNGRSZJF-UHFFFAOYSA-N
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Description

14-(2-hydroxyethyl)-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[87003,8011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one is a complex organic compound with a unique tetracyclic structure

Preparation Methods

The synthesis of 14-(2-hydroxyethyl)-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one involves multiple steps, typically starting with the preparation of the core tetracyclic structure. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the compound. Industrial production methods may involve scaling up these reactions while maintaining stringent control over temperature, pressure, and purity to achieve high yields.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

14-(2-hydroxyethyl)-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and cellular processes.

    Industry: It may be used in the production of specialized materials or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor functions. These interactions can lead to various biological effects, depending on the context of the study.

Comparison with Similar Compounds

Similar compounds to 14-(2-hydroxyethyl)-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one include:

  • 14-Phenyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12-heptaen-15-one
  • 5,5-dimethyl-14-(3-phenylpropyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties.

Properties

IUPAC Name

14-(2-hydroxyethyl)-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-16(2)6-11-9(7-22-16)5-10-12-13(23-14(10)18-11)15(21)19(3-4-20)8-17-12/h5,8,20H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZRULVNGRSZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC3=C(C=C2CO1)C4=C(S3)C(=O)N(C=N4)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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